Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
Uniqueness
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its morpholine-4-carbonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
921596-41-0 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H13NO4S/c1-15-11(14)9-3-2-8(17-9)10(13)12-4-6-16-7-5-12/h2-3H,4-7H2,1H3 |
InChI Key |
YLGZYOBXQCPRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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